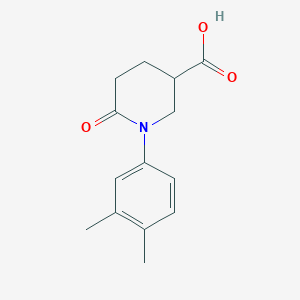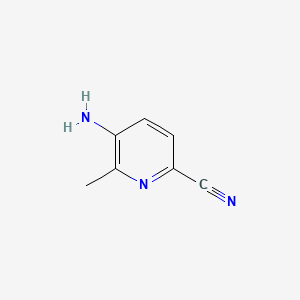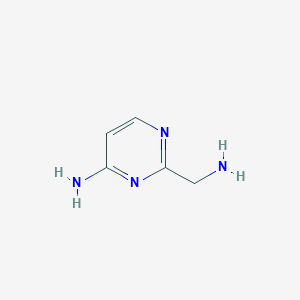
5-Amino-N-méthyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of many research studies. These compounds can be synthesized using a variety of starting materials and methodologies .Molecular Structure Analysis
1,2,4-Triazoles are nitrogen-containing heterocycles that have a significant effect on the process of discovering new structures for pharmaceutical applications . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles, y compris le composé en question, sont connus pour leur stabilité et leur mimétisme de la liaison amide, ce qui les rend précieux en chimie médicinale . Ils ont été incorporés dans divers médicaments, tels que :
Synthèse organique
Le noyau triazole est utilisé dans la chimie click, une approche populaire pour créer des composés organiques divers en raison de son rendement élevé et de ses conditions de réaction douces . Cette méthodologie est essentielle à la synthèse de molécules complexes pour les produits pharmaceutiques et la science des matériaux.
Chimie des polymères
Les dérivés de triazole servent de monomères dans la synthèse des polymères, contribuant au développement de polymères avec une stabilité thermique et des propriétés mécaniques améliorées .
Chimie supramoléculaire
En raison de leur capacité à s’engager dans des liaisons hydrogène et de leur fort moment dipolaire, les dérivés de triazole sont utilisés dans la conception de systèmes de reconnaissance moléculaire et de matériaux auto-assemblés .
Bioconjugaison
Le cycle triazole peut agir comme un liaison dans les stratégies de bioconjugaison, permettant la fixation de divers groupes fonctionnels aux biomolécules, ce qui est crucial dans la administration de médicaments et la thérapie ciblée .
Biologie chimique
En biologie chimique, les dérivés de triazole sont utilisés pour sonder les systèmes biologiques, souvent dans le cadre d’inhibiteurs ou d’activateurs de voies biologiques .
Imagerie fluorescente
Les propriétés électroniques des triazoles les rendent appropriés pour une utilisation dans les sondes fluorescentes, aidant à la visualisation des processus cellulaires et aux diagnostics .
Science des matériaux
Les composés triazoles contribuent au développement de matériaux avancés, tels que les électrolytes dans les piles à combustible et les additifs dans les cellules solaires, en raison de leur robustesse chimique .
Mécanisme D'action
- BACE plays a crucial role in the production of amyloid-beta peptides, which accumulate in the brains of Alzheimer’s disease patients. By inhibiting BACE, this compound may help reduce amyloid-beta formation . GSK3β is implicated in neurodegenerative diseases. Modulating its activity could impact neuronal survival and function. AChE inhibition enhances acetylcholine levels, potentially improving cognitive function in Alzheimer’s patients.
Action Environment
- These factors influence compound stability and activity. The compound’s ability to cross the BBB affects its efficacy. Exposure to pollutants may alter its effects.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glycogen synthase kinase 3β (GSK3β) and acetylcholinesterase, which are crucial in cellular signaling and neurotransmission . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to altered cellular responses.
Cellular Effects
The effects of 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to reduce amyloid beta formation and tau phosphorylation, which are key factors in Alzheimer’s disease . Additionally, it affects the expression levels of various genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as GSK3β, leading to inhibition of their activity . This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Furthermore, the compound can modulate the activity of transcription factors, thereby influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can cause toxic effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 4-amino-N-methyl-1H-1,2,3-triazole-5-carboxamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes.
Propriétés
IUPAC Name |
5-amino-N-methyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-6-4(10)2-3(5)8-9-7-2/h1H3,(H,6,10)(H3,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRDRQWIQNKHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)






![3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B1526977.png)



![1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one](/img/structure/B1526981.png)

